molecular formula C12H12O4 B3055542 Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate CAS No. 65356-47-0

Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate

Cat. No.: B3055542
CAS No.: 65356-47-0
M. Wt: 220.22 g/mol
InChI Key: KAQIFZRTEIWJID-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate: is an organic compound with a complex structure that includes a hydroxy group, a methylphenyl group, and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate typically involves the esterification of 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-oxo-4-(4-methylphenyl)-2-oxobut-3-enoate.

    Reduction: Formation of 4-hydroxy-4-(4-methylphenyl)-2-hydroxybut-3-enoate.

    Substitution: Formation of substituted methylphenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the oxo group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-hydroxy-4-phenyl-2-oxobut-3-enoate: Lacks the methyl group on the phenyl ring.

    Ethyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate: Has an ethyl ester instead of a methyl ester.

    Methyl 4-hydroxy-4-(4-chlorophenyl)-2-oxobut-3-enoate: Contains a chlorine atom on the phenyl ring instead of a methyl group.

Uniqueness: Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQIFZRTEIWJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358050
Record name methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65356-47-0
Record name methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate
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